5-Oxo-1-(2-trimethylsilanyl-ethoxymethyl)pyrrolidine-3-carboxylic acid
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Overview
Description
5-Oxo-1-(2-trimethylsilanyl-ethoxymethyl)pyrrolidine-3-carboxylic acid is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, a carboxylic acid group, and a trimethylsilanyl-ethoxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-(2-trimethylsilanyl-ethoxymethyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-amino acid or a γ-lactam.
Introduction of the Trimethylsilanyl-Ethoxymethyl Group: This step involves the protection of the hydroxyl group using a trimethylsilanyl-ethoxymethyl (SEM) group. This can be achieved using reagents like trimethylsilyl chloride and ethoxymethyl chloride in the presence of a base.
Oxidation and Carboxylation: The final steps involve the oxidation of the pyrrolidine ring to introduce the oxo group and the carboxylation to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1-(2-trimethylsilanyl-ethoxymethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The trimethylsilanyl-ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Oxo-1-(2-trimethylsilanyl-ethoxymethyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Oxo-1-(2-trimethylsilanyl-ethoxymethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-3-carboxylic acid: Lacks the trimethylsilanyl-ethoxymethyl group and oxo group.
5-Oxo-pyrrolidine-3-carboxylic acid: Lacks the trimethylsilanyl-ethoxymethyl group.
1-(2-Trimethylsilanyl-ethoxymethyl)-pyrrolidine-3-carboxylic acid: Lacks the oxo group.
Uniqueness
5-Oxo-1-(2-trimethylsilanyl-ethoxymethyl)pyrrolidine-3-carboxylic acid is unique due to the presence of both the oxo group and the trimethylsilanyl-ethoxymethyl group. These structural features confer specific chemical reactivity and potential biological activities that distinguish it from similar compounds.
Properties
IUPAC Name |
5-oxo-1-(2-trimethylsilylethoxymethyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4Si/c1-17(2,3)5-4-16-8-12-7-9(11(14)15)6-10(12)13/h9H,4-8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGCSJGKUKZQCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1CC(CC1=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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